4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride 4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride 4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide hydrochloride is a hydrochloride salt that is obtained by reaction of 4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide with one equivalent of hydrogen chloride. Highly potent selective 5-HT1A receptor full agonist (pKi values are 9.0, 6.6, 7.5, 6.6 and < 6.0 for 5-HT1A, 5-HT1B, 5-HT1C, 5-HT2 and 5-HT3 receptors respectively). Possibly binds between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism, and may display positive cooperativity. Anxiolytic following central administration in vivo. It has a role as a serotonergic agonist and an anxiolytic drug. It contains a 4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide(1+).
Brand Name: Vulcanchem
CAS No.: 286369-38-8
VCID: VC0004405
InChI: InChI=1S/C24H26FN3O2.ClH/c1-30-21-10-7-18-3-2-4-23(22(18)17-21)28-15-13-27(14-16-28)12-11-26-24(29)19-5-8-20(25)9-6-19;/h2-10,17H,11-16H2,1H3,(H,26,29);1H
SMILES: COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=C(C=C4)F)C=C1.Cl
Molecular Formula: C24H27ClFN3O2
Molecular Weight: 443.9 g/mol

4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride

CAS No.: 286369-38-8

Cat. No.: VC0004405

Molecular Formula: C24H27ClFN3O2

Molecular Weight: 443.9 g/mol

* For research use only. Not for human or veterinary use.

4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride - 286369-38-8

CAS No. 286369-38-8
Molecular Formula C24H27ClFN3O2
Molecular Weight 443.9 g/mol
IUPAC Name 4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride
Standard InChI InChI=1S/C24H26FN3O2.ClH/c1-30-21-10-7-18-3-2-4-23(22(18)17-21)28-15-13-27(14-16-28)12-11-26-24(29)19-5-8-20(25)9-6-19;/h2-10,17H,11-16H2,1H3,(H,26,29);1H
Standard InChI Key HWLZKPKZVOLFGK-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=C(C=C4)F)C=C1.Cl
Canonical SMILES COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=C(C=C4)F)C=C1.Cl

Chemical Structure and Synthesis

Molecular Architecture

The compound’s structure integrates three key components:

  • A 4-fluorobenzamide group, which contributes to receptor binding specificity.

  • A piperazine-ethyl linker that enhances conformational flexibility and membrane permeability.

  • A 7-methoxynaphthalen-1-yl moiety, which stabilizes interactions with hydrophobic receptor pockets .

The hydrochloride salt form (C24H27ClFN3O2, molecular weight 443.94 g/mol) improves aqueous solubility, critical for in vivo bioavailability .

Table 1: Structural Features and Functional Roles

ComponentFunctional Role
4-FluorobenzamideBinds to serotonin receptor active sites
Piperazine-ethyl linkerEnhances blood-brain barrier penetration
7-MethoxynaphthalenylStabilizes hydrophobic interactions
Hydrochloride counterionImproves solubility and crystallinity

Synthetic Pathways

Synthesis typically involves a multi-step process:

  • Formation of the piperazine-naphthalene intermediate: 7-Methoxynaphthalen-1-amine undergoes nucleophilic substitution with 1,2-dibromoethane to yield 1-(2-bromoethyl)-4-(7-methoxynaphthalen-1-yl)piperazine.

  • Amidation reaction: The intermediate reacts with 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the free base.

  • Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt, purified via recrystallization .

Pharmacological Profile

Receptor Binding Affinity

The compound demonstrates high selectivity for the 5-HT1A receptor (pKi = 9.0), with markedly lower affinities for other serotonin subtypes:

Table 2: Receptor Binding Affinities

Receptor SubtypepKi ValueRelative Selectivity
5-HT1A9.0100%
5-HT1B6.60.4%
5-HT2A6.60.4%
5-HT3<6.0<0.1%

This selectivity minimizes off-target effects, a common limitation of first-generation anxiolytics .

Mechanism of Action

The compound acts as a full agonist at 5-HT1A receptors, inducing conformational changes that activate inhibitory G-proteins (Gi/Go). This reduces neuronal cAMP levels and modulates ion channel activity, leading to downstream anxiolytic effects. Key mechanistic features include:

  • Positive cooperativity: Binding enhances receptor sensitivity to endogenous serotonin.

  • Biphasic modulation: Low doses preferentially target presynaptic autoreceptors, while higher doses engage postsynaptic receptors .

Preclinical Research Findings

Anxiolytic Efficacy

In rodent models (elevated plus maze, Vogel conflict test), the compound reduced anxiety-like behaviors at doses of 0.1–1 mg/kg (intraperitoneal administration). Effects were comparable to diazepam but without motor impairment or sedation.

Neurochemical Effects

Microdialysis studies in rat prefrontal cortex showed:

  • Increased extracellular serotonin (150% baseline at 0.3 mg/kg).

  • Dopamine modulation: Dose-dependent elevation (20–35%) at anxiolytic doses, potentially contributing to pro-cognitive effects .

Structural Analogues and SAR Insights

Modifications to the naphthalene or piperazine moieties significantly alter pharmacological properties:

Table 3: Comparative Activity of Structural Analogues

Compound Modification5-HT1A pKiAnxiolytic Potency
7-Ethoxynaphthalene substitution8.785% of lead
Piperazine replaced by homopiperazine7.940% of lead
Fluorine → Chlorine at benzamide8.270% of lead

The 7-methoxy group and fluorine atom are critical for optimal receptor engagement.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator